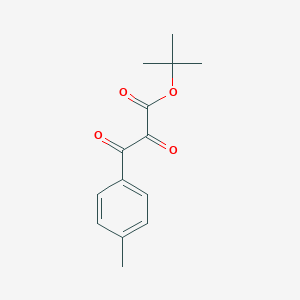

2,3-Dioxo-3-P-tolyl-propionic acid tert-butyl ester

Description

2,3-Dioxo-3-P-tolyl-propionic acid tert-butyl ester is a specialized organic compound characterized by a tert-butyl ester group, a diketone (dioxo) moiety, and a para-tolyl (p-tolyl) aromatic substituent. The tert-butyl group enhances steric protection, while the dioxo functionality may facilitate nucleophilic attacks or cyclization reactions .

Properties

IUPAC Name |

tert-butyl 3-(4-methylphenyl)-2,3-dioxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-9-5-7-10(8-6-9)11(15)12(16)13(17)18-14(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXSPJNTJUKJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901215839 | |

| Record name | 1,1-Dimethylethyl 4-methyl-α,β-dioxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138714-54-2 | |

| Record name | 1,1-Dimethylethyl 4-methyl-α,β-dioxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138714-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-methyl-α,β-dioxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dioxo-3-P-tolyl-propionic acid tert-butyl ester typically involves the esterification of 2,3-dioxo-3-p-tolyl-propionic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2,3-Dioxo-3-P-tolyl-propionic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

2,3-Dioxo-3-P-tolyl-propionic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dioxo-3-P-tolyl-propionic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural Features and Reactivity

The following table summarizes key structural differences and similarities between 2,3-Dioxo-3-P-tolyl-propionic acid tert-butyl ester and related compounds from the evidence:

Key Observations:

- Dioxo vs. Ether/Hydroxyl Groups: The dioxo group in the target compound distinguishes it from analogs with ether or hydroxyl substituents, conferring higher electrophilicity and susceptibility to nucleophilic attack.

- Steric and Electronic Effects: The p-tolyl group in the target compound introduces steric hindrance and electron-donating effects, contrasting with sulfinylamino (electron-withdrawing) or furan (π-conjugated) groups in other esters.

- Molecular Weight and Solubility: Lower molecular weight compounds (e.g., CAS 930294-38-5) may exhibit better solubility in organic solvents, while bulkier derivatives (e.g., CAS 206194-12-9) are likely less soluble .

Biological Activity

2,3-Dioxo-3-P-tolyl-propionic acid tert-butyl ester (CAS Number: 138714-54-2) is an organic compound with a molecular formula of C14H16O4. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data with similar compounds.

The compound features a tert-butyl ester group and a p-tolyl group, which influence its reactivity and biological properties. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H16O4 |

| Molar Mass | 248.27 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C(=O)C(=O)OC(C)(C)C |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. It has been investigated against various bacterial strains, showing effectiveness in inhibiting growth .

- Anticancer Properties : The compound has also been explored for its anticancer effects. Studies indicate that it may induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways .

The mechanism of action for this compound involves its electrophilic nature, allowing it to interact with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, resulting in altered cellular functions and biological effects.

Proposed Mechanism:

- Electrophilic Attack : The compound acts as an electrophile.

- Modification of Biomolecules : It reacts with nucleophiles in proteins or nucleic acids.

- Biological Effects : This leads to changes in cellular signaling pathways and potential apoptosis in targeted cells.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study :

- A study assessed the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Anticancer Research :

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-Oxo-3-p-tolyl-propionic acid ethyl ester | Ethyl Ester | Moderate antibacterial activity |

| 2,3-Dioxo-3-p-tolyl-propionic acid methyl ester | Methyl Ester | Limited anticancer effects |

| 3-Oxo-3-p-tolyl-propionic acid isopropyl ester | Isopropyl Ester | Weak antimicrobial properties |

The tert-butyl group in the compound under discussion contributes to steric hindrance, potentially enhancing its stability and reactivity compared to other esters .

Q & A

Q. What are the recommended synthetic routes for 2,3-Dioxo-3-P-tolyl-propionic acid tert-butyl ester, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via tert-butyl esterification of 2,3-dioxo-3-P-tolyl-propionic acid using Boc anhydride or tert-butanol under acid-catalyzed conditions. Purity optimization involves recrystallization (e.g., using ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution with polar/non-polar solvents). For quality control, HPLC with UV detection (λ = 254 nm) is recommended to monitor impurities. Ensure anhydrous conditions to avoid hydrolysis of the ester group during synthesis .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Confirm ester carbonyl signals (~165-175 ppm) and aromatic protons (δ 7.2-7.4 ppm for P-tolyl groups).

- IR Spectroscopy : Identify C=O stretches (1700-1750 cm⁻¹) and ester C-O bonds (1200-1250 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Cross-validate data with computational tools (e.g., ChemDraw predictions) to resolve ambiguities in tautomeric forms or stereochemical assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to limited toxicity data, assume acute hazards. Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers under inert gas (N₂/Ar) to prevent degradation. Spill management requires neutralization with sodium bicarbonate followed by solidification using vermiculite. Monitor exposure symptoms (e.g., respiratory irritation) and report incidents immediately .

Advanced Research Questions

Q. How can conflicting NMR data on the keto-enol tautomerism of this compound be resolved?

- Methodological Answer : Conflicting peaks may arise from dynamic equilibria. Use variable-temperature NMR (e.g., 25°C to -40°C) to slow tautomer interconversion. Compare experimental data with DFT-calculated chemical shifts (Gaussian/B3LYP/6-31G* level) to identify dominant tautomers. Solvent effects (e.g., DMSO vs. CDCl₃) should also be evaluated, as polarity influences equilibrium positions .

Q. What strategies mitigate byproduct formation during its use in multi-step syntheses?

- Methodological Answer : Byproducts often stem from ester hydrolysis or unwanted cyclization. Mitigation strategies include:

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Reaction Monitoring : Use TLC (silica GF254) or in-situ FTIR to track intermediates.

- Low-Temperature Conditions : Reduce side reactions (e.g., -78°C for lithiation steps).

Post-reaction purification via preparative HPLC (C18 column, acetonitrile/water gradient) isolates the target compound .

Q. How does the compound’s stability under different storage conditions impact experimental reproducibility?

- Methodological Answer : Stability studies should assess:

- Thermal Degradation : TGA/DSC to determine decomposition temperatures.

- Photochemical Reactivity : UV/Vis exposure tests under accelerated aging conditions.

- Humidity Sensitivity : Karl Fischer titration to monitor hygroscopicity.

Store at -20°C in amber vials with desiccants (silica gel) to minimize hydrolysis and oxidation. Document lot-specific storage histories to trace variability in reactivity .

Q. What computational methods predict its reactivity in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., M06-2X/cc-pVTZ) model transition states for ester hydrolysis or nucleophilic attacks. Molecular Dynamics (MD) simulations (Amber/CHARMM force fields) predict solvent interactions, particularly in polar aprotic media (e.g., DMF). Pair computational results with experimental kinetics (UV-Vis stopped-flow) to validate mechanisms .

Data Contradiction Analysis

- Example : Discrepancies in reported melting points may arise from polymorphic forms or impurities. Use PXRD to identify crystalline phases and DSC to compare thermal profiles. Re-crystallize the compound from different solvents (e.g., ethanol vs. toluene) to isolate pure polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.